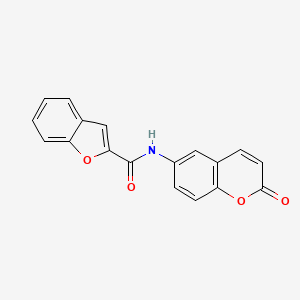

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

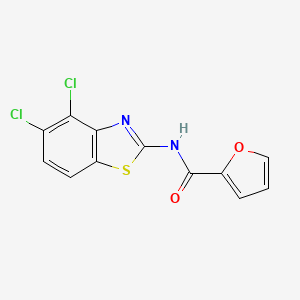

“N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (-CONH2), and a chromen-2-one group (a bicyclic compound consisting of fused benzene and pyran rings with a carbonyl group at the 2-position) .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The exact structure of “N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” would need to be confirmed using similar techniques.Applications De Recherche Scientifique

Synthesis and Cholinesterase Inhibitory Activity

Synthesis Pathway and Cholinesterase Inhibition : The research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives encompasses their synthesis and evaluation for potential biological activities. A notable study involved the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. The synthesis involved a series of reactions starting from salicylaldehyde derivatives and ethyl bromoacetate, leading to hydrolysis and amidation processes. The compounds were then subjected to reactions with benzyl halides to obtain the target compounds. Spectroscopic methods confirmed the structures of these derivatives. Some synthesized compounds demonstrated potent butyrylcholinesterase inhibition, with IC50 values ranging from 0.054 to 2.7 µM. Additionally, certain compounds exhibited significant inhibitory effects on Aβ self-aggregation, showcasing their potential in addressing Alzheimer's disease-related pathologies (Abedinifar et al., 2018).

Microwave-Assisted Synthesis

Microwave-Assisted Synthesis for Biological Activities : Another facet of research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives includes their microwave-assisted synthesis for biological applications. A study demonstrated the efficient synthesis of benzofuran-2-carboxamides using a microwave-assisted one-pot parallel approach. This method facilitated the rapid identification of biologically active compounds, with some derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities. The study highlights the importance of innovative synthesis techniques in drug discovery and the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Xie et al., 2014).

Propriétés

IUPAC Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZRKEDNEMHKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)

![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)